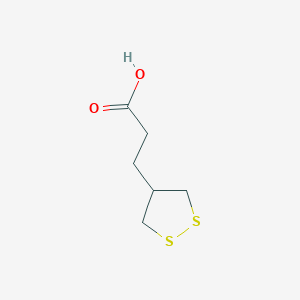
3-(1,2-Dithiolan-4-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Dithiolan-4-yl)propanoic acid is a compound with a unique structure that includes a dithiolane ring. This compound is closely related to alpha-lipoic acid, which is known for its antioxidant properties and its role in energy metabolism. The dithiolane ring in 3-(1,2-Dithiolan-4-yl)propanoic acid is a five-membered ring containing two sulfur atoms, which contributes to its chemical reactivity and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dithiolan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with 1,2-dithiolane. For example, the reaction of 3-chloropropanoic acid with 1,2-dithiolane in the presence of a base can yield 3-(1,2-Dithiolan-4-yl)propanoic acid. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of 3-(1,2-Dithiolan-4-yl)propanoic acid may involve more efficient and scalable methods. One approach is the catalytic hydrogenation of a suitable precursor in the presence of a metal catalyst. This method can provide high yields and is suitable for large-scale production .
化学反応の分析
Types of Reactions
3-(1,2-Dithiolan-4-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dithiolane ring makes it particularly susceptible to oxidation and reduction reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 3-(1,2-Dithiolan-4-yl)propanoic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(1,2-Dithiolan-4-yl)propanoic acid can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
科学的研究の応用
作用機序
The mechanism of action of 3-(1,2-Dithiolan-4-yl)propanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge reactive oxygen species (ROS) and regenerate other antioxidants, such as vitamin C and vitamin E . Additionally, the compound can modulate signaling pathways involved in inflammation and cellular stress responses .
類似化合物との比較
3-(1,2-Dithiolan-4-yl)propanoic acid is similar to other compounds containing dithiolane rings, such as alpha-lipoic acid and its derivatives. it has unique properties that distinguish it from these compounds:
Alpha-lipoic acid: While both compounds have antioxidant properties, 3-(1,2-Dithiolan-4-yl)propanoic acid may have different pharmacokinetic and pharmacodynamic profiles.
Dihydrolipoic acid: This reduced form of alpha-lipoic acid shares similar antioxidant activities but differs in its redox potential and biological effects.
Tetranorlipoic acid: Another related compound, tetranorlipoic acid, has a different structure and may exhibit distinct biological activities.
特性
分子式 |
C6H10O2S2 |
|---|---|
分子量 |
178.3 g/mol |
IUPAC名 |
3-(dithiolan-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10O2S2/c7-6(8)2-1-5-3-9-10-4-5/h5H,1-4H2,(H,7,8) |
InChIキー |
GQFPJVIWABYESH-UHFFFAOYSA-N |
正規SMILES |
C1C(CSS1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


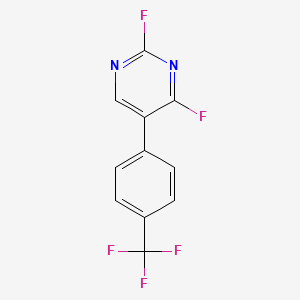
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
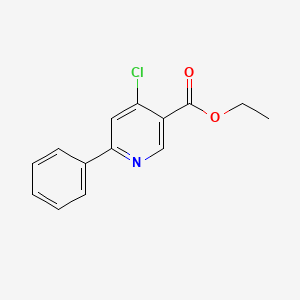
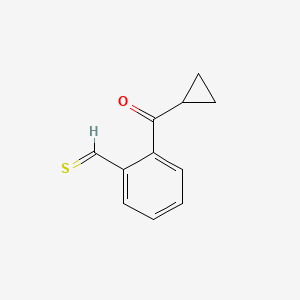
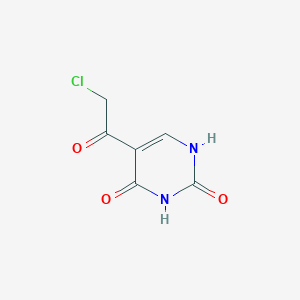
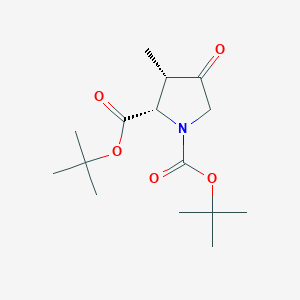
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![3,6-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13097661.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
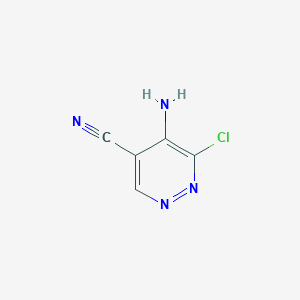
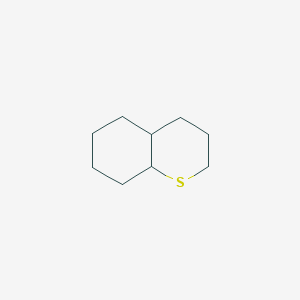

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
